molecular formula C9H8N2O2 B12888275 5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo- CAS No. 77263-45-7

5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-

Cat. No.: B12888275
CAS No.: 77263-45-7
M. Wt: 176.17 g/mol
InChI Key: GFTUKBARRAIMMJ-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile is a complex heterocyclic compound It is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile typically involves a series of chemical reactions. One common method includes the condensation of oxazole compounds with pyridine derivatives, followed by subsequent nitrile formation . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced pyridine compounds.

Scientific Research Applications

7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyridine-6-carbonitrile is unique due to its specific ring structure and the presence of both oxazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

77263-45-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-11(2-3-13-8)9(12)7(6)5-10/h4H,2-3H2,1H3

InChI Key

GFTUKBARRAIMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCOC2=C1)C#N

Origin of Product

United States

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